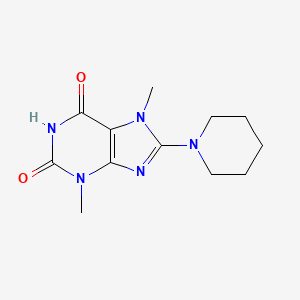
3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione, also known as DMPD, is a purine derivative that has been widely used in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in pharmacology, neurology, and biochemistry. In
Mechanism of Action
3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione acts as a competitive inhibitor of PDE by binding to the catalytic site of the enzyme. This binding prevents the hydrolysis of cyclic nucleotides, leading to an increase in their intracellular levels. The increased levels of cyclic nucleotides can activate various signaling pathways, resulting in physiological effects such as vasodilation, bronchodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that this compound can reduce blood pressure, improve cardiac function, and inhibit thrombosis. This compound has also been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione has several advantages for lab experiments. It is a potent and selective PDE inhibitor, which makes it an ideal tool for studying cyclic nucleotide signaling pathways. It is also relatively easy to synthesize and is commercially available. However, this compound has some limitations. It has low solubility in water, which can make it challenging to work with in aqueous solutions. It also has a short half-life in vivo, which can limit its therapeutic potential.
Future Directions
There are several future directions for 3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione research. One direction is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of this compound's potential as a therapeutic agent for various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, this compound's potential as a tool for studying cyclic nucleotide signaling pathways in various physiological systems warrants further investigation.
Conclusion:
In conclusion, this compound is a purine derivative that has been widely used in scientific research due to its unique properties. It is a potent and selective inhibitor of PDE, which has various biochemical and physiological effects. Despite its limitations, this compound has several advantages for lab experiments and has significant potential as a therapeutic agent. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Synthesis Methods
The synthesis of 3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione involves the reaction of 3,7-dimethylxanthine with piperidine and phthalic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or polyphosphoric acid. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione has been used in various scientific research studies due to its unique properties. One of the most significant applications of this compound is its use as a potent and selective inhibitor of cyclic nucleotide phosphodiesterase (PDE). This enzyme is responsible for the hydrolysis of cyclic nucleotides, which are essential for many cellular processes. By inhibiting PDE, this compound can increase the levels of cyclic nucleotides, leading to various physiological effects.
properties
IUPAC Name |
3,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-15-8-9(16(2)12(19)14-10(8)18)13-11(15)17-6-4-3-5-7-17/h3-7H2,1-2H3,(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULIWFUQPIIWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


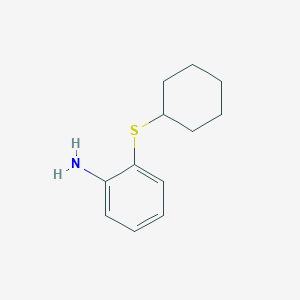
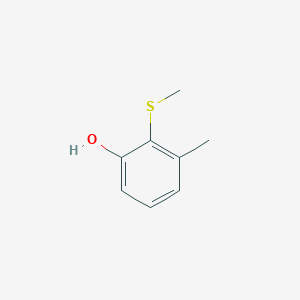
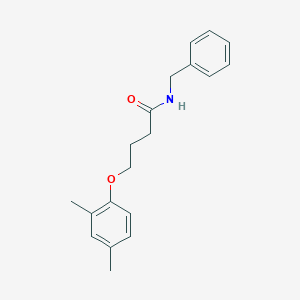
![2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2667221.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2667222.png)
![3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2667223.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2667224.png)
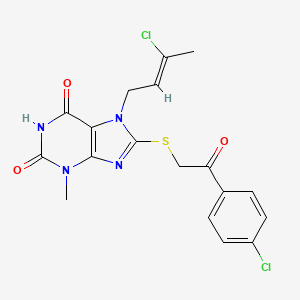
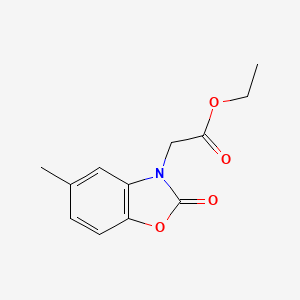
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2667230.png)
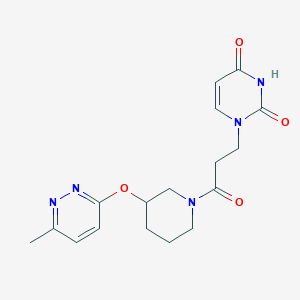

![3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2667235.png)